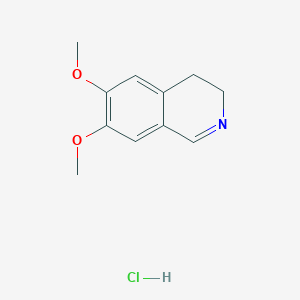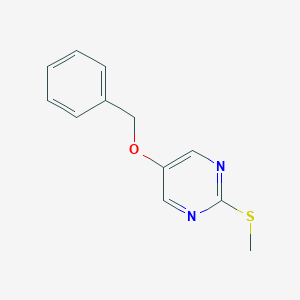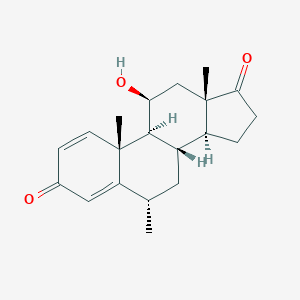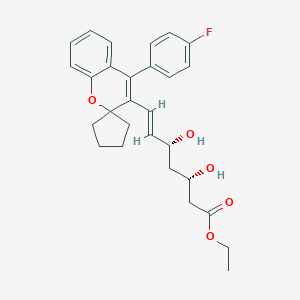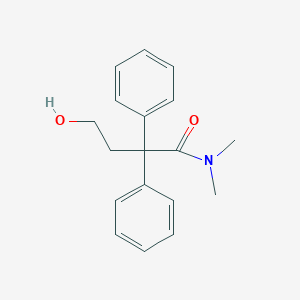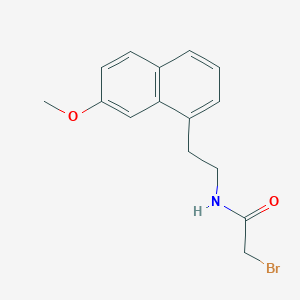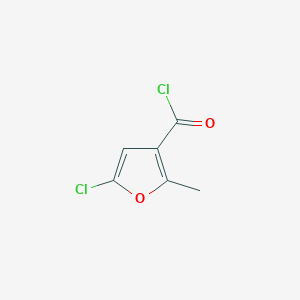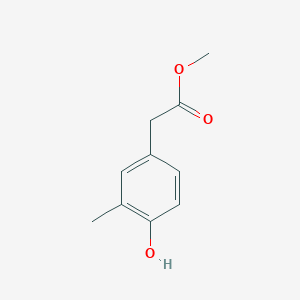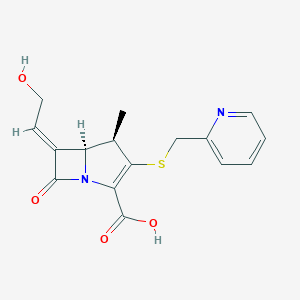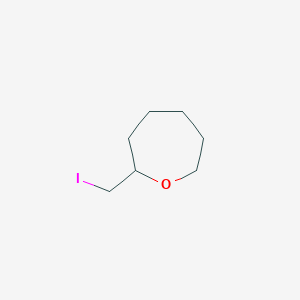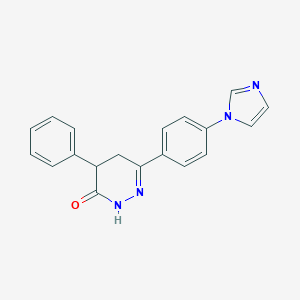
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of various diseases.
Biochemische Und Physiologische Effekte
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its toxicity, which may affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound to further understand its potential therapeutic effects. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one is a chemical compound that has potential applications in the development of new drugs. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of 6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-(4,5-dihydro-1H-pyridazin-3-yl)aniline with 4-formylphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-(4,5-dihydro-1H-pyridazin-3-yl)aniline with 4-bromoacetophenone in the presence of a base and a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one has been studied for its potential applications in the development of new drugs. This compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
130082-42-7 |
|---|---|
Produktname |
6-((4-Imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one |
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-(4-imidazol-1-ylphenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16N4O/c24-19-17(14-4-2-1-3-5-14)12-18(21-22-19)15-6-8-16(9-7-15)23-11-10-20-13-23/h1-11,13,17H,12H2,(H,22,24) |
InChI-Schlüssel |
LPOMPJGEAVZPJA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3)C4=CC=CC=C4 |
Synonyme |
6-((4-imidazol-1-yl)phenyl)-4-phenyl-4,5-dihydro-2H-pyridazin-3-one IPPDPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



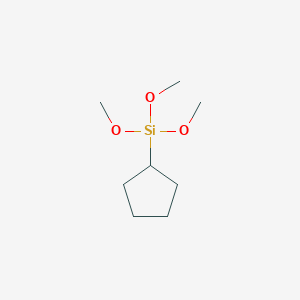
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
